Regiochemical Identity: 1-Sulfonate / 7-Acetamido Substitution Pattern Versus Positional Isomers
The target compound is defined by the 1-sulfonate / 7-acetamido substitution pattern on the naphthalene ring. This is unambiguously confirmed by the IUPAC name 'sodium 7-acetamidonaphthalene-1-sulfonate' and the InChIKey WFBFTGQODPJLSG-UHFFFAOYSA-M . In contrast, the positional isomer sodium 5-acetamidonaphthalene-1-sulfonate (CID 23700123) bears the acetamido group at position 5, yielding a different InChIKey (WCWOBTFVXVDBEM-UHFFFAOYSA-M) and distinct computed properties including a higher complexity score (420 vs. the implicit complexity of the 7-isomer) [1]. This regiochemical difference alters the electronic environment of the naphthalene ring and consequently the compound's reactivity as a coupling component in azo dye formation. No head-to-head comparative reactivity study between these specific isomers was identified in the available literature.
| Evidence Dimension | Regiochemical structure (substitution pattern) |
|---|---|
| Target Compound Data | 1-sulfonate / 7-acetamido; InChIKey WFBFTGQODPJLSG-UHFFFAOYSA-M |
| Comparator Or Baseline | Sodium 5-acetamidonaphthalene-1-sulfonate (1-sulfonate / 5-acetamido; InChIKey WCWOBTFVXVDBEM-UHFFFAOYSA-M) |
| Quantified Difference | Positional isomerism (acetamido at C7 vs. C5); no quantitative reactivity difference data available |
| Conditions | Structural identity confirmed by InChIKey and SMILES; no comparative assay data identified |
Why This Matters
Regiochemical identity is the primary determinant of coupling position and reactivity in dye synthesis; procurement of the correct isomer is essential for reproducible synthetic outcomes.
- [1] PubChem. Sodium 5-acetamidonaphthalene-1-sulfonate (CID 23700123). https://pubchem.ncbi.nlm.nih.gov/compound/sodium-5-acetamidonaphthalene-1-sulfonate View Source
